molecular formula C17H14ClN5O B11473345 1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11473345
M. Wt: 339.8 g/mol
InChI Key: CMWONNJIZSGHNY-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo[3,4-b]pyridine core with a chloropyridazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Chloropyridazine Moiety: The chloropyridazine group is introduced through a substitution reaction, where a suitable chloropyridazine derivative reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Final Assembly: The final compound is obtained by coupling the chloropyridazine-substituted pyrazolo[3,4-b]pyridine with a phenyl group under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridazine moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to changes in cellular pathways. For example, it could act as an inhibitor of a particular enzyme involved in a disease process, thereby reducing the progression of the disease.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

    1-(6-Bromopyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but with a bromine atom instead of chlorine.

    1-(6-Fluoropyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Contains a fluorine atom, which may alter its reactivity and biological activity.

    1-(6-Methylpyridazin-3-yl)-3-methyl-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Features a methyl group, potentially affecting its chemical properties and applications.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H14ClN5O/c1-10-16-12(11-5-3-2-4-6-11)9-15(24)19-17(16)23(22-10)14-8-7-13(18)20-21-14/h2-8,12H,9H2,1H3,(H,19,24)

InChI Key

CMWONNJIZSGHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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